N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Properties
CAS No. |
617698-40-5 |
|---|---|
Molecular Formula |
C22H19N3O3S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O3S2/c1-12-8-9-14(10-13(12)2)23-17(26)11-25-16-7-5-4-6-15(16)18(20(25)27)19-21(28)24(3)22(29)30-19/h4-10H,11H2,1-3H3,(H,23,26)/b19-18- |
InChI Key |
NQNQMDDHEPFSGD-HNENSFHCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C)/C2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C)C2=O)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound has the following molecular formula: C22H19N3O5S2, with a molecular weight of 467.526 g/mol. The structure includes a thiazolidinone ring and an indole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring and indole structure may inhibit enzymes or receptors involved in disease processes, leading to effects such as:
- Inhibition of microbial growth : The compound may disrupt essential cellular functions in bacteria and fungi.
- Induction of apoptosis in cancer cells : It may trigger programmed cell death pathways in malignant cells.
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-acetamide exhibit significant antimicrobial properties. For instance:
| Compound | Microbial Target | Activity |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | Staphylococcus aureus | Potent antibacterial activity |
| 4-Oxo-thiazolidinones | Various fungi | Effective against phytopathogenic strains |
In particular, thiazolidinone derivatives have shown promising results against various bacterial strains and fungi, suggesting that similar mechanisms may apply to N-(3,4-dimethylphenyl)-2-acetamide .
Anticancer Activity
Studies have demonstrated that indole derivatives possess anticancer properties. For example:
- Indole-based compounds have been shown to induce apoptosis in cancer cell lines such as TK-10 and HT-29.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole derivatives | TK-10 | 10 |
| Indole derivatives | HT-29 | 15 |
These findings suggest that N-(3,4-dimethylphenyl)-2-acetamide could similarly inhibit tumor growth through apoptosis induction or cell cycle arrest .
Other Therapeutic Properties
The compound may also exhibit anti-inflammatory and antioxidant activities. Research on related thiazolidinone compounds has indicated:
- Anti-inflammatory Effects : Derivatives have been shown to reduce inflammation markers in vitro.
| Compound | Inflammatory Model | Effect |
|---|---|---|
| Thiazolidinone derivatives | LPS-stimulated macrophages | Decreased TNF-alpha production |
These activities highlight the potential for N-(3,4-dimethylphenyl)-2-acetamide to serve as a therapeutic agent in inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial and anticancer properties. Results indicated significant activity against various pathogens and cancer cell lines.
- Indole Compounds in Cancer Research : Research focused on indole derivatives demonstrated their ability to modulate signaling pathways involved in cancer progression, providing insights into their mechanism of action.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is C22H19N3O3S2, with a molecular weight of approximately 437.54 g/mol. The compound's structure includes key functional groups that contribute to its reactivity and interaction with biological systems .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-Ylmethylene)-4-Oxo-Thiazolidin Derivatives | Indole and thiazolidin rings | Antitumor and antimicrobial |
| 4-Oxo-Thiazolidine Derivatives | Similar core structure | Enzyme inhibitors |
| 2-Oxo-Indole Derivatives | Indole core with varied substituents | Anticancer properties |
Studies have shown that N-(3,4-dimethylphenyl)-2-[...]-acetamide could interact with various biological targets, potentially leading to new antimicrobial agents . The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin in certain assays .
Anticancer Potential
The compound's structural elements suggest potential applications in cancer treatment. Similar thiazolidine derivatives have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research on related compounds indicates that they may selectively target cancer cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazolidin derivatives, N-(3,4-dimethylphenyl)-2-[...]-acetamide was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antibacterial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of similar compounds revealed that derivatives of thiazolidine exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Substituent Variations on the Aryl Acetamide Group
- N-(4-Chlorophenyl) analogue (): Replacing the 3,4-dimethylphenyl group with a 4-chlorophenyl moiety alters electronic and steric properties.
- N-(2,5-Dimethylphenyl) analogue (): This compound retains methyl groups but shifts their positions to 2,5-dimethylphenyl. Steric hindrance at the ortho position could influence binding to hydrophobic enzyme pockets .
Modifications in the Thiazolidinone-Indole Core
Functional Analogues with Alternative Heterocyclic Systems
- Thiazolo[3,2-b][1,2,4]triazol-indole hybrids (): These compounds replace the thiazolidinone with a fused thiazolo-triazol system. The expanded heterocyclic framework may enhance π-π stacking or hydrogen-bonding interactions, as seen in MAO inhibitors .
- Quinazolin-4(3H)-one derivatives (): These lack the indole-thiazolidinone core but incorporate a quinazolinone scaffold. The absence of the thioxo group may reduce metal-chelating capacity, a critical feature for enzyme inhibition in some thiazolidinones .
Key Observations:
- Substituent Effects : Methyl and chloro groups on the aryl acetamide modulate lipophilicity, influencing bioavailability. The 3,4-dimethylphenyl group in the target compound likely optimizes hydrophobic interactions compared to polar substituents .
- Thiazolidinone vs. Thiazole: Thiazolidinones (with 2-thioxo groups) may exhibit stronger metal-binding capacity than thiazoles, relevant for enzyme inhibition .
Preparation Methods
Synthesis of Thiazolidine-2,4-Dione Precursor
The thiazolidine-2,4-dione ring is synthesized via a cyclocondensation reaction between 3-methyl-2-thioxothiazolidin-4-one and chloroacetic acid derivatives. Anhydrous potassium carbonate in refluxing acetone facilitates the formation of the five-membered ring.
Reaction Conditions:
Functionalization of the Indole Moiety
The indole scaffold is modified through N-alkylation using 2-bromoacetamide derivatives. A key intermediate, 2-oxo-2,3-dihydro-1H-indole, is generated via acid-catalyzed cyclization of phenylhydrazine derivatives.
Critical Parameters:
Knoevenagel Condensation for Z-Configuration
The (3Z)-configuration of the exocyclic double bond is established via a Knoevenagel condensation between the thiazolidine-2,4-dione and the indole-acetamide intermediate. Piperidine and glacial acetic acid in toluene drive the reaction under Dean-Stark conditions to remove water.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine/AcOH |
| Temperature | 110°C |
| Reaction Time | 8–10 hours |
| Yield | 78–87% |
Detailed Synthetic Pathway
Stepwise Reaction Sequence
The synthesis proceeds through the following stages:
-
Formation of Thiazolidine-2,4-Dione (9):
-
Indole-Acetamide Intermediate (6a–d):
-
Final Condensation (7a–g):
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance reproducibility. Key adjustments include:
-
Solvent Recovery: Toluene is recycled via distillation.
-
Catalyst Loading: Piperidine is reduced to 5 mol% without compromising yield.
Analytical Characterization
Spectroscopic Data
The final product is validated using advanced analytical techniques:
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >98% purity. Recrystallization from ethanol improves crystalline form stability.
Challenges and Solutions
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: React 2-amino-5-phenyl-1,3,4-oxadiazole derivatives with chloroacetyl chloride under reflux conditions using triethylamine as a base. Monitor reaction progress via TLC to ensure completion .
- Step 2: Purify intermediates via recrystallization (e.g., pet-ether) or column chromatography to remove unreacted starting materials .
- Step 3: Optimize coupling reactions involving thiazolidinone or indole moieties by adjusting solvent polarity (e.g., dichloromethane) and temperature (e.g., 273 K for selective amidation) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: Use and NMR to confirm backbone connectivity. For example, amide protons typically resonate at δ 10–12 ppm, while aromatic protons appear in δ 6.5–8.5 ppm .
- X-ray Crystallography: Determine absolute configuration and hydrogen bonding motifs. The amide group often forms R(10) dimers via N–H···O interactions, critical for stability .
- IR Spectroscopy: Identify thioxo (C=S) stretches near 1200–1250 cm and carbonyl (C=O) stretches at 1650–1750 cm .
Advanced: How can computational methods reconcile discrepancies between theoretical and experimental structural data?
Answer:
- DFT Calculations: Employ B3LYP/SDD methods to optimize geometry and compare bond angles/torsions with X-ray data. Adjust basis sets (e.g., 6-31G*) to improve agreement with experimental dihedral angles .
- Energy Minimization: Use molecular mechanics (e.g., OPLS force field) to refine steric clashes observed in crystallography, such as rotations of the amide group relative to aromatic rings .
- Electrostatic Potential Maps: Analyze charge distribution to explain unexpected reactivity or solubility profiles .
Advanced: What strategies improve solubility for in vitro bioactivity assays?
Answer:
- Co-Solvent Systems: Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- pH Adjustment: Ionize the compound using buffers (e.g., phosphate buffer pH 7.4) if it contains acidic/basic functional groups.
- Solid Dispersion: Embed the compound in hydrophilic polymers (e.g., PVP-VA64) via spray drying to increase dissolution rates .
Advanced: How do hydrogen bonding networks influence stability and crystallization?
Answer:
- X-ray Analysis: Identify intermolecular interactions like N–H···O (2.8–3.0 Å) and C–H···π (3.3–3.5 Å) that stabilize crystal packing. For example, R(10) motifs form dimers, reducing lattice energy and favoring monoclinic systems .
- Thermogravimetric Analysis (TGA): Correlate hydrogen bond strength with thermal stability. Stronger interactions (e.g., N–H···O) delay decomposition temperatures .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization: Use solvent pairs like dichloromethane/hexane to remove impurities with differing solubility .
- Column Chromatography: Employ silica gel with gradient elution (e.g., ethyl acetate/hexane 20–50%) for polar byproducts. Monitor fractions via TLC .
- HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity batches (>95%) .
Advanced: Which computational models predict electronic properties relevant to pharmacological activity?
Answer:
- DFT with B3LYP/SDD: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity. Lower gaps (e.g., <4 eV) suggest potential for charge-transfer interactions .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate poses with MD simulations (e.g., 100 ns NAMD runs) .
- ADMET Prediction: Utilize SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- Forced Degradation: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 7 days. Monitor degradation via HPLC-MS to identify labile groups (e.g., amide hydrolysis) .
- Arrhenius Modeling: Accelerate stability testing at 25°C, 40°C, and 60°C to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
